molecular formula C17H17ClN2O3S B2634507 (E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide CAS No. 17260-49-0

(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide

Cat. No.: B2634507
CAS No.: 17260-49-0
M. Wt: 364.84
InChI Key: MPHBYYFCSOWKMZ-HTXNQAPBSA-N
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Description

(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide is a complex organic compound that features a morpholine ring, a phenyl group, and a benzenesulfonamide moiety

Mechanism of Action

Target of Action

The primary target of the compound (E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . This overexpression is often associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, thereby preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of CA IX by this compound affects the biochemical pathway of tumor cell metabolism . Specifically, it disrupts the process of anaerobic glycolysis, which is upregulated in tumor cells due to hypoxia . This disruption can lead to a decrease in tumor cell proliferation and growth .

Pharmacokinetics

Studies have shown that similar benzenesulfonamide derivatives exhibit good bioavailability

Result of Action

The result of the action of this compound is a significant decrease in tumor cell proliferation . This is due to the compound’s ability to inhibit CA IX, thereby disrupting the metabolic processes that support tumor growth . In addition, the compound has been shown to induce apoptosis in certain cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment, which is often more acidic than normal tissue, can affect the activity of CA IX and, consequently, the efficacy of the compound Additionally, the compound’s stability and action may be affected by factors such as temperature and the presence of other substances in the body

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with morpholine and aniline derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the intermediate: 4-chlorobenzenesulfonyl chloride reacts with morpholine to form an intermediate.

    Condensation reaction: The intermediate then undergoes a condensation reaction with an aniline derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide: Lacks the (E)-configuration.

    N-(morpholino(phenyl)methylene)benzenesulfonamide: Lacks the chlorine atom.

    4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide derivatives: Various derivatives with different substituents.

Uniqueness

(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide is unique due to its specific configuration and the presence of both the morpholine ring and the benzenesulfonamide moiety. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(NE)-4-chloro-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-15-6-8-16(9-7-15)24(21,22)19-17(14-4-2-1-3-5-14)20-10-12-23-13-11-20/h1-9H,10-13H2/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHBYYFCSOWKMZ-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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